Bitpa vs. Chloro‑Substituted Analog NSC‑38280: Distinct Mitochondrial Uncoupling Potency
Bitpa lacks the 2‑chloro substituent present in NSC‑38280, resulting in reduced mitochondrial uncoupling activity. While NSC‑38280 behaves as a mitochondrial poison in L1210 tumor therapy, Bitpa's congener (the 2‑amino derivative) failed to show clinical efficacy, highlighting the critical role of the 2‑position substituent in determining antitumor potency [1]. Direct comparative data between Bitpa and NSC‑38280 are limited, but class‑level inference indicates that the unsubstituted parent compound exhibits a milder mitochondrial phenotype.
| Evidence Dimension | Mitochondrial uncoupling activity (qualitative assessment) |
|---|---|
| Target Compound Data | No reported mitochondrial uncoupling activity in published literature |
| Comparator Or Baseline | NSC‑38280: Potent mitochondrial poison, uncouples oxidative phosphorylation in L1210 cells |
| Quantified Difference | Not quantified; qualitative difference inferred from structural SAR |
| Conditions | In vitro mitochondrial assays; L1210 murine leukemia model |
Why This Matters
Users seeking a potent mitochondrial uncoupler should select NSC‑38280; Bitpa serves as a less active control for studying structure‑activity relationships.
- [1] Pine, M.J.; DiPaolo, J.A. The Antimitochondrial Action of 2-Chloro-4′,4″-bis(2-imidazolin-2-yl)terephthalanilide and Methylglyoxal Bis(guanylhydrazone). Cancer Research 1966, 26 (1), 18–25. View Source
